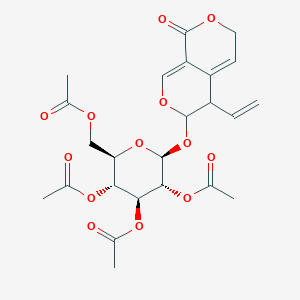

![molecular formula C10H10N2O B088544 1-(2-メチル-1H-ベンゾ[d]イミダゾール-1-イル)エタノン CAS No. 14678-81-0](/img/structure/B88544.png)

1-(2-メチル-1H-ベンゾ[d]イミダゾール-1-イル)エタノン

概要

説明

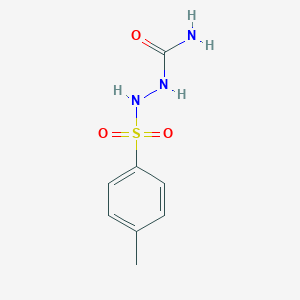

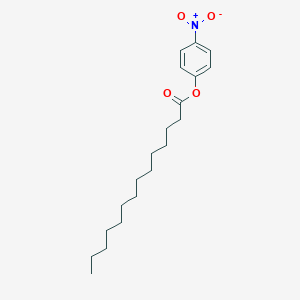

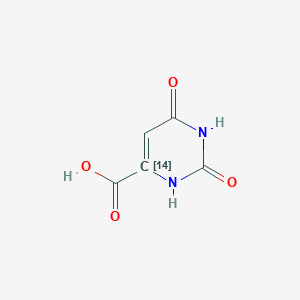

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities This particular compound features a benzimidazole ring substituted with a methyl group at the 2-position and an ethanone group at the 1-position

科学的研究の応用

治療用途

ベンゾイミダゾールとその誘導体、1-アセチル-2-メチルベンゾイミダゾールを含む、は幅広い治療用途を示しています . これらは、糖尿病、ウイルス、寄生虫病などのさまざまな状態の治療に使用されてきました .

抗がん用途

ベンゾイミダゾール化合物はがん治療のために開発されてきました . それらは、がん細胞の増殖を阻害する有望な結果を示しており、がん治療における潜在的な使用のために研究されています .

抗菌用途

これらの化合物は、抗菌特性を示しています . それらは、細菌や他の微生物の増殖を阻害する可能性があり、さまざまな感染症の治療に役立ちます .

抗寄生虫用途

ベンゾイミダゾール誘導体は、抗寄生虫剤として使用されてきました <a aria-label="2: " data-citationid="f3cb906c-a1b5-c1c4-16b8-68493b447848-30" h="ID=SERP,5015.1" href="https://www.intechopen.com/chapters/66798

作用機序

Target of Action

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as 1-Acetyl-2-methylbenzimidazole, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be performed under various conditions, including solvent-free conditions , which may have implications for the compound’s stability under different environmental conditions.

生化学分析

Biochemical Properties

It is known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some benzimidazole derivatives have been evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the condensation of o-phenylenediamine with acetic acid derivatives. One common method includes the following steps:

Condensation Reaction: o-Phenylenediamine is reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. This reaction forms the benzimidazole ring.

Methylation: The resulting benzimidazole is then methylated at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

化学反応の分析

Types of Reactions: 1

特性

IUPAC Name |

1-(2-methylbenzimidazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDLSSUMWIKXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400836 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-81-0 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-acetyl-2-methylbenzimidazole synthesized through a rearrangement reaction?

A1: The paper by Heinicke et al. [] describes a novel synthesis of 1-acetyl-2-methylbenzimidazole. Initially, N,N'-diacyl-o-phenylenediamines react with dibromotriphenylphosphorane in the presence of triethylamine. This reaction forms a 3,1,5-benzoxadiazepine intermediate. Interestingly, when the reaction is carried out without an acid acceptor like triethylamine, the 3,1,5-benzoxadiazepine undergoes a rearrangement. This rearrangement, facilitated by the presence of hydrogen bromide (HBr), leads to the formation of 1-acetyl-2-methylbenzimidazole.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)